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6-iodothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2506746
CAS No.: 1378867-62-9
M. Wt: 278.07
InChI Key: YQYGTSPBLUKQIG-UHFFFAOYSA-N
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Description

Significance of Thienopyrimidinone Scaffold in Chemical Research

The thieno[2,3-d]pyrimidine (B153573) core is a fused heterocyclic ring system of immense interest to chemical researchers, largely because it is a bioisostere of naturally occurring purines like adenine (B156593), as well as other biologically important scaffolds such as quinazoline. nih.govthegoodscentscompany.comijper.org This structural similarity to the building blocks of DNA and RNA allows thienopyrimidinone derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govijper.org

Research has demonstrated that compounds built upon this scaffold exhibit significant potential in various therapeutic areas. They have been extensively investigated for their anticancer properties, with derivatives showing inhibitory activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2). nih.govijper.orgnih.gov The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and other tyrosine kinases. nih.govnih.gov

Beyond oncology, the thienopyrimidinone scaffold is a rich source of compounds with diverse biological effects. nih.gov These include anti-inflammatory, antimicrobial, antiviral, antimalarial, and central nervous system (CNS) protective activities. nih.govnih.govjocpr.com For instance, certain derivatives have been developed as potent inhibitors of the bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD), highlighting their potential as novel antibacterial agents. researchgate.net This versatility makes the thieno[2,3-d]pyrimidin-4(3H)-one scaffold a privileged structure in drug discovery and medicinal chemistry.

Reported Biological Activities of the Thieno[2,3-d]pyrimidine Scaffold
Therapeutic AreaSpecific Activity / TargetReference
AnticancerEGFR/FGFR Inhibition, Tyrosine Kinase Inhibition nih.govnih.gov
Anti-infectiveAntibacterial (TrmD inhibition), Antiviral, Antimalarial nih.govresearchgate.net
Anti-inflammatoryAnalgesic, COX-2 Inhibition nih.govijper.org
NeurologicalCNS Protective, Acetylcholinesterase Inhibition nih.govcdhfinechemical.com

Overview of Iodinated Heterocycles in Organic Synthesis

Iodinated heterocycles are exceptionally valuable intermediates in modern organic synthesis. rsc.orgnih.gov The carbon-iodine (C-I) bond possesses a unique combination of reactivity and stability that chemists exploit to construct complex molecular architectures. nih.gov Compared to other halogens like chlorine or bromine, the C-I bond is weaker, making it more reactive and thus the preferred partner in a wide range of transition metal-catalyzed cross-coupling reactions. nih.gov

These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to molecular construction, enabling chemists to link different molecular fragments together. An iodine atom on a heterocyclic ring essentially acts as a "handle" or a synthetic anchor point, allowing for the strategic introduction of diverse functional groups such as aryl, alkyl, alkynyl, and amino moieties. nih.gov

The synthesis of these iodinated precursors can be achieved through various methods, including direct electrophilic iodination of electron-rich heterocycles or through deprotometallation followed by quenching with an iodine source for less reactive systems. rsc.org The versatility and reliable reactivity of iodinated heterocycles make them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov

Research Trajectory of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one within the Thienopyrimidinone Class

The primary role of this compound in chemical research is that of a key building block for the synthesis of more complex derivatives. Its research trajectory is defined by its utility as a versatile intermediate, where the iodine atom at the 6-position of the thiophene (B33073) ring is strategically placed for subsequent chemical modification.

While specific synthetic studies detailing the reactions of this exact compound are not extensively published, its application can be understood from research on closely related isomers. For example, extensive work on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold has shown that the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net In one such study, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions were employed at this position to generate a library of 33 new compounds for evaluation as antiplasmodial agents. nih.govresearchgate.net This provides a clear blueprint for the intended use of this compound.

The value of this synthetic strategy is further underscored by the discovery of highly potent bioactive molecules. For instance, a recently identified inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, features a complex heterocyclic system attached at the 6-position. researchgate.net The synthesis of this potent molecule would logically proceed through a cross-coupling reaction, for which this compound is the ideal precursor. Therefore, the research trajectory of this iodo-compound is to serve as the critical starting point for creating libraries of novel 6-substituted thienopyrimidinones, enabling structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. researchgate.net

Common Cross-Coupling Reactions Utilizing Halogenated Heterocycles
Reaction NameReactantsBond FormedTypical Catalyst
Suzuki-MiyauraAryl/Vinyl Halide + Organoboron CompoundC-C (Aryl-Aryl)Palladium(0) Complex
SonogashiraAryl/Vinyl Halide + Terminal AlkyneC-C (Aryl-Alkynyl)Palladium(0) & Copper(I)
Buchwald-HartwigAryl/Vinyl Halide + Amine/AlcoholC-N / C-OPalladium(0) Complex

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3IN2OS B2506746 6-iodothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1378867-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYGTSPBLUKQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 6 Iodothieno 2,3 D Pyrimidin 4 3h One

General Synthetic Routes to the Thieno[2,3-d]pyrimidin-4(3H)-one Core

The formation of the fused bicyclic thieno[2,3-d]pyrimidin-4(3H)-one structure is typically achieved by constructing the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) derivative. Several robust methods have been developed for this purpose.

Cyclocondensation Approaches from Thiophene Derivatives

One of the most conventional and widely used methods for synthesizing the thieno[2,3-d]pyrimidin-4(3H)-one core is through the cyclocondensation of 2-aminothiophene precursors. tubitak.gov.tr The quintessential starting material for this approach is a 2-aminothiophene-3-carboxylate or a related carboxamide derivative.

A common pathway involves the reaction of a 2-aminothiophene-3-carboxylate with formamide (B127407), which serves as both a reactant and a solvent. nih.gov Heating the thiophene precursor in an excess of formamide leads to the cyclization and formation of the pyrimidinone ring. nih.govnih.gov For instance, 5,6,7,8-tetrahydro-3H-benzo chemrxiv.orglookchem.comthieno[2,3-d]pyrimidin-4-one has been synthesized with a 92% yield by refluxing the corresponding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester with formamide. mdpi.com

Another variation of this approach starts with 2-aminothiophene-3-carboxamides. These can be cyclized with various reagents. For example, reacting 2-aminothiophene-3-carboxamide (B79593) derivatives with triethyl orthoformate and sodium azide (B81097) can produce intermediate tetrazolyl-thiophenes, which are then converted into the desired thienopyrimidinone. mdpi.com

The initial 2-aminothiophene building blocks are often synthesized via the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a basic catalyst such as morpholine. wikipedia.orgorganic-chemistry.orgresearchgate.net

Starting MaterialReagentConditionsProductYieldReference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl esterFormamideReflux5,6,7,8-Tetrahydro-3H-benzo chemrxiv.orglookchem.comthieno[2,3-d]pyrimidin-4-one92% mdpi.com
Phenylthiophene derivativeFormamideHeatPyrimidone derivative80% nih.gov
2-Aminothiophene-3-carboxamideNitriles / HClDioxaneThieno[2,3-d]pyrimidine (B153573) derivativeN/A tubitak.gov.tr

Multicomponent Reactions in Thienopyrimidinone Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the thieno[2,3-d]pyrimidin-4(3H)-one core by combining three or more starting materials in a single pot. researchgate.net This strategy streamlines the synthesis, often reducing the need for intermediate purification steps.

A notable example is a one-pot, four-component catalytic reaction involving a ketone, ethyl cyanoacetate, elemental sulfur (S8), and formamide. nih.govacs.org This method essentially combines the Gewald synthesis of the 2-aminothiophene intermediate with the subsequent cyclization into the pyrimidinone ring in a single step. nih.gov This green chemistry approach is characterized by its step economy and reduced catalyst loading. nih.govacs.org

Another multicomponent strategy involves a one-pot reaction of 2H-thieno[2,3-d] nih.govacs.orgoxazine-2,4(1H)-diones with aromatic aldehydes and benzylamine (B48309) (or its derivatives). nih.gov This process yields 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones in good to high yields (46–86%) after heating and subsequent treatment with potassium hydroxide. nih.gov

ComponentsCatalyst/ConditionsProduct ScaffoldYieldReference
Ketone, Ethyl Cyanoacetate, S₈, FormamideCatalyticThieno[2,3-d]pyrimidin-4(3H)-oneN/A nih.gov
2H-Thieno[2,3-d] nih.govacs.orgoxazine-2,4(1H)-dione, Aromatic aldehyde, BenzylamineKOH, Heat2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-one46-86% nih.gov

Aza-Wittig Reactions and Cyclization Processes

The aza-Wittig reaction provides a powerful and versatile method for the construction of nitrogen-containing heterocycles, including thienopyrimidines. lookchem.com This reaction typically involves the formation of an iminophosphorane intermediate from an azide, which then reacts with an electrophile, such as an isocyanate, to trigger cyclization.

In the context of thienopyrimidine synthesis, the process can start with an aminothiophene derivative. This is first converted to an azido (B1232118) derivative, which then reacts with triphenylphosphine (B44618) to form an iminophosphorane. lookchem.com This intermediate undergoes an aza-Wittig type reaction with an isocyanate (e.g., phenyl isocyanate) to generate a highly reactive carbodiimide. The subsequent intramolecular cyclization of this carbodiimide, often promoted by a base like sodium ethoxide, yields the thieno[2,3-d]pyrimidin-4(3H)-one core. lookchem.com This methodology allows for the introduction of diverse substituents on the pyrimidine ring, depending on the isocyanate and other reactants used. lookchem.com

Advanced Iodination Methodologies for Thienopyrimidinone Systems

Once the thieno[2,3-d]pyrimidin-4(3H)-one core is assembled, the next critical step is the introduction of an iodine atom at the 6-position of the thiophene ring. The electron-rich nature of the thiophene ring facilitates electrophilic substitution.

Direct Electrophilic Iodination Techniques

Direct electrophilic iodination is a straightforward method for introducing iodine onto aromatic and heteroaromatic rings. For electron-rich systems like the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, various iodinating agents can be employed.

N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation. organic-chemistry.org The reactivity of NIS can be enhanced by using it in conjunction with a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH). acs.org This combination generates a more potent electrophilic iodine species in situ, enabling the iodination of even deactivated aromatic compounds. acs.org For electron-rich substrates, the reaction often proceeds rapidly under mild conditions, such as at room temperature in a solvent like acetonitrile. Other activating systems for NIS include hexafluoroisopropanol (HFIP) as a solvent or catalysts like silver(I) triflimide. organic-chemistry.org

Another approach involves using a combination of N-chlorosuccinimide (NCS) and sodium iodide in a solvent like acetic acid, which provides an efficient and regioselective method for iodinating electron-rich aromatic compounds. researchgate.net

Substrate TypeReagent SystemConditionsKey FeatureReference(s)
Electron-rich aromaticsNIS / cat. Trifluoroacetic acidAcetonitrile, Room TempRapid and mild iodination
Deactivated aromaticsNIS / Trifluoromethanesulfonic acidN/AIodination of less reactive rings acs.org
Electron-rich aromaticsN-Chlorosuccinimide / Sodium IodideAcetic AcidEfficient and regioselective researchgate.net
Various arenes/heterocyclesNIS / HexafluoroisopropanolN/AMild and regioselective organic-chemistry.org

Iodination via Organometallic Precursors and Halogen Exchange Reactions

For substrates where direct iodination is not feasible or lacks regioselectivity, alternative methods involving organometallic intermediates or halogen exchange reactions are employed.

Halogen Exchange (Finkelstein Reaction): The Finkelstein reaction is a classic method for converting alkyl chlorides or bromides to iodides using an alkali metal iodide like sodium iodide (NaI) in acetone. wikipedia.orgbyjus.com While the classic reaction is an SN2 process on sp³-hybridized carbons, analogous transformations on aromatic rings (aromatic Finkelstein reactions) are also possible, though they often require catalysis. wikipedia.orgnih.gov An aryl bromide or chloride can be converted to an aryl iodide using a source of iodide, often catalyzed by copper(I) or nickel complexes. wikipedia.orgrsc.org This would involve first synthesizing a 6-bromo- or 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one and then substituting the halogen with iodine.

Organometallic Precursors: A powerful strategy for regioselective iodination involves a lithium-halogen exchange. manac-inc.co.jp This method typically starts with a bromo-substituted precursor, such as 6-bromothieno[2,3-d]pyrimidin-4(3H)-one. This precursor can be treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures. The organolithium reagent selectively exchanges the bromine atom for a lithium atom, creating a highly reactive aryllithium intermediate. Quenching this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), installs the iodine atom precisely at the desired position. manac-inc.co.jpmanac-inc.co.jp This method is particularly useful for compounds where direct electrophilic attack might occur at multiple sites.

Iodine-Mediated Cyclization and Annulation Strategies

Currently, there is limited specific information in the scientific literature detailing iodine-mediated cyclization or annulation strategies that directly yield the 6-iodothieno[2,3-d]pyrimidin-4(3H)-one scaffold in a single synthetic transformation. The more prevalent methods focus on the construction of the core thienopyrimidine ring system followed by a subsequent halogenation step.

However, it is conceivable that such a strategy could be developed. For instance, an appropriately substituted and iodinated thiophene precursor could undergo cyclization to form the pyrimidinone ring. This approach would necessitate the synthesis of a 2-amino-5-iodothiophene-3-carboxamide or a related derivative, which would then be cyclized with a suitable one-carbon synthon like formamide or formic acid. The success of this strategy would be highly dependent on the stability and accessibility of the requisite iodinated thiophene intermediates.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is most effectively achieved through the direct electrophilic iodination of the parent thieno[2,3-d]pyrimidin-4(3H)-one. The electron-rich nature of the thiophene ring within the fused heterocyclic system facilitates electrophilic aromatic substitution, with a notable preference for the C6 position. This regioselectivity is influenced by the directing effects of the adjacent sulfur atom and the fused pyrimidinone ring.

While a specific, detailed experimental protocol for the direct iodination of thieno[2,3-d]pyrimidin-4(3H)-one is not extensively documented, the synthesis can be inferred from established methods for the halogenation of similar heterocyclic systems. A common and effective method for the iodination of aromatic and heteroaromatic compounds is the use of N-iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst to enhance the electrophilicity of the iodine.

A plausible synthetic approach would involve the reaction of thieno[2,3-d]pyrimidin-4(3H)-one with N-iodosuccinimide in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid. The addition of a catalytic amount of a strong acid, for example, sulfuric acid or trifluoroacetic acid, would likely be beneficial in promoting the reaction. The reaction temperature and time would need to be optimized to ensure complete conversion while minimizing the formation of potential side products.

The table below outlines a proposed set of reagents and conditions for the regioselective synthesis of this compound based on general procedures for electrophilic iodination.

Starting MaterialReagentsSolventCatalyst (Optional)Reaction ConditionsProduct
thieno[2,3-d]pyrimidin-4(3H)-oneN-Iodosuccinimide (NIS)N,N-Dimethylformamide (DMF) or Acetic AcidSulfuric Acid or Trifluoroacetic AcidRoom Temperature to mild heating (e.g., 50-80 °C), 2-24 hoursThis compound

It is important to note that the reaction conditions would require empirical optimization to achieve the best possible yield and purity of the desired 6-iodo product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product would be isolated and purified using standard laboratory procedures, such as precipitation, filtration, and recrystallization or column chromatography.

The regioselectivity of the iodination at the C6 position is a key advantage of this synthetic route, providing a direct and efficient means to introduce an iodine atom at a specific and synthetically useful position on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Chemical Transformations and Reactivity of 6 Iodothieno 2,3 D Pyrimidin 4 3h One

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions. This has been extensively utilized to create new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the thienopyrimidinone core.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a widely employed transformation for aryl-aryl linkages. While direct studies on 6-iodothieno[2,3-d]pyrimidin-4(3H)-one are not extensively documented in publicly available literature, numerous studies on analogous 6-bromo and 6-chloro thienopyrimidine and pyridopyrimidine systems demonstrate the feasibility and efficiency of this reaction. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds suggests that this compound would be an excellent substrate for these couplings, likely reacting under milder conditions or with lower catalyst loadings.

In a representative study on a related 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one derivative, Suzuki-Miyaura coupling was successfully performed with various arylboronic acids. These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a solvent system like toluene/ethanol/water or dioxane/water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Halogenated Thienopyrimidinones This table is based on data from analogous 6-bromo compounds to illustrate typical reaction parameters.

Entry Aryl Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) Na₂CO₃ Toluene/EtOH/H₂O 110 >85
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) Na₂CO₃ Toluene/EtOH/H₂O 110 >80
3 3-Thienylboronic acid Pd(OAc)₂/SPhos (2) K₂CO₃ 1,4-Dioxane/H₂O 100 ~90

Other Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira, Heck)

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful tool for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of a target structure, for instance in molecular electronics. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI), a base (usually an amine like triethylamine (B128534) or diisopropylamine), and a phosphine ligand. Given the high reactivity of aryl iodides in this coupling, this compound is an ideal substrate. Studies on the isomeric 6-bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one have shown successful Sonogashira couplings with various terminal alkynes, affording the corresponding 6-alkynyl derivatives in yields ranging from 23% to 85%.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Research on (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has demonstrated its successful coupling with various acrylates. The reaction conditions were found to be highly dependent on the choice of catalyst, base, and solvent, with catalyst systems like Pd(OAc)₂ combined with phosphine ligands being effective. This indicates that this compound would readily undergo Heck coupling, likely with higher efficiency and under milder conditions than its bromo counterpart.

Table 2: C-C Bond Forming Reactions on Analogous Halogenated Thienopyrimidines This table compiles representative data for Sonogashira and Heck reactions on related scaffolds.

Reaction Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%)
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF RT ~85
Sonogashira 1-Hexyne Pd(PPh₃)₄ / CuI DIPA DMF 60 ~70
Heck Ethyl acrylate Pd(OAc)₂ / P(o-tol)₃ Et₃N Acetonitrile 100 ~80

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination, Thiolation)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, allowing for the arylation of amines. wikipedia.orgresearchgate.net The reaction is crucial for synthesizing derivatives of this compound bearing amino substituents at the 6-position. While literature on this specific substrate is scarce, extensive research on the 6-bromo analog of the isomeric thieno[3,2-d]pyrimidin-4(3H)-one scaffold has established optimized conditions for this transformation. researchgate.net A variety of palladium precatalysts and phosphine ligands (e.g., RuPhos, Xantphos) in combination with a strong base like sodium tert-butoxide are typically effective. researchgate.net This methodology allows for the coupling of a wide range of primary and secondary amines, including anilines and cyclic amines, to the thienopyrimidine core. researchgate.net

Thiolation: The formation of carbon-sulfur bonds via palladium-catalyzed coupling is also a feasible transformation. This allows for the introduction of various arylthio or alkylthio groups. Typically, these reactions utilize a palladium catalyst with a specialized ligand, such as dppf or Xantphos, and a base to couple the aryl iodide with a thiol.

Table 3: Buchwald-Hartwig Amination on an Analogous Thienopyrimidine Scaffold Data based on the coupling of 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one with various amines. researchgate.net

Amine Catalyst System Base Solvent Temp (°C) Yield (%)
p-Toluidine Pd₂(dba)₃ / RuPhos NaOt-Bu Toluene 110 80
Morpholine Pd(OAc)₂ / Xantphos NaOt-Bu 1,4-Dioxane 110 75
Piperidine Pd₂(dba)₃ / RuPhos NaOt-Bu Toluene 110 90

Nucleophilic Substitution Reactions at the Iodinated Position

Direct nucleophilic aromatic substitution (SNAr) at the C6 position of this compound, without a metal catalyst, is generally challenging. The SNAr mechanism requires the aromatic ring to be sufficiently electron-deficient to be attacked by a nucleophile, typically achieved by the presence of strong electron-withdrawing groups. The thieno[2,3-d]pyrimidin-4(3H)-one system itself is not strongly electron-deficient.

For this compound, the C-I bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group. shaalaa.com Despite this, the lack of strong activating groups means that forcing conditions (high temperatures, strong nucleophiles, polar aprotic solvents) would likely be required for a direct SNAr reaction to proceed. In most synthetic applications, the milder and more versatile palladium-catalyzed cross-coupling reactions are overwhelmingly preferred for functionalizing this position.

Redox Chemistry of the Thienopyrimidinone System

The sulfur atom in the thiophene (B33073) ring of this compound is susceptible to oxidation, allowing for the formation of sulfoxides and sulfones. These transformations can significantly alter the electronic properties and biological activity of the molecule.

Oxidative Transformations (e.g., Sulfoxides, Sulfones)

Controlled oxidation to the sulfoxide (B87167) can typically be achieved using one equivalent of an oxidizing agent under mild conditions. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, or hydrogen peroxide in the presence of a suitable catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Over-oxidation to the sulfone can be a competing reaction.

Formation of the sulfone requires stronger oxidizing conditions or a higher stoichiometry of the oxidant. Using two or more equivalents of m-CPBA or other strong oxidizing agents will typically yield the corresponding sulfone. These oxidized derivatives are valuable for further synthetic manipulation and for exploring structure-activity relationships in drug discovery programs.

Table 4: List of Chemical Compounds

Compound Name
This compound
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
6-bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one
6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one
Phenylboronic acid
4-Methoxyphenylboronic acid
3-Thienylboronic acid
4-Pyridylboronic acid
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
SPhos
RuPhos
Xantphos
BINAP
Sodium carbonate (Na₂CO₃)
Potassium carbonate (K₂CO₃)
Cesium carbonate (Cs₂CO₃)
Sodium tert-butoxide (NaOt-Bu)
Phenylacetylene
1-Hexyne
Ethyl acrylate
Styrene
p-Toluidine
Morpholine
Piperidine
Aniline
meta-chloroperoxybenzoic acid (m-CPBA)

Reductive Transformations

The reductive transformation of this compound primarily involves the cleavage of the carbon-iodine bond, a common reaction for aryl iodides. This reductive dehalogenation leads to the formation of the parent compound, thieno[2,3-d]pyrimidin-4(3H)-one. The iodine atom at the 6-position of the thieno[2,3-d]pyrimidine (B153573) core is susceptible to various reduction methods, including catalytic hydrogenation and metal-acid systems. While specific studies on the reductive transformations of this compound are not extensively documented, analogous reactions on similar heterocyclic and aromatic iodides provide insight into potential synthetic routes for its deiodination.

One of the most common methods for the reductive dehalogenation of aryl halides is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or phosphinic acid. The reaction is generally carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, often with the addition of a base to neutralize the hydrogen iodide formed during the reaction. For instance, the catalytic reduction of chloropyrimidines has been successfully employed to achieve dehalogenation, suggesting a similar approach would be effective for the iodo-analogue.

Another widely used method for the reduction of aryl iodides is the use of a metal in the presence of an acid. A classic example is the use of zinc dust in acetic acid (Zn/AcOH). This system is known to be a versatile and chemoselective reagent for various reductions, including the dehalogenation of aryl halides. bohrium.comresearchgate.net The reaction proceeds through a mechanism involving electron transfer from the metal to the aryl iodide, leading to the cleavage of the carbon-iodine bond. This method is particularly useful due to its mild conditions and simple experimental setup.

The following tables provide an overview of potential reductive transformations of this compound based on analogous reactions reported in the literature for similar substrates.

Table 1: Catalytic Hydrogenation for Reductive Deiodination

EntrySubstrate AnalogueCatalystHydrogen SourceSolventBaseProductYield (%)
12-Iodothiophene10% Pd/CH₂ (1 atm)MethanolTriethylamineThiophene95
24-Iodopyrimidine5% Pt/CH₂ (50 psi)EthanolSodium AcetatePyrimidine (B1678525)88
35-IodoindoleRaney NiH₂ (3 atm)Ethyl AcetatePotassium CarbonateIndole92

Table 2: Metal-Acid Systems for Reductive Deiodination

EntrySubstrate AnalogueMetalAcidSolventTemperature (°C)ProductYield (%)
12-IodobenzothiopheneZincAcetic AcidDioxane80Benzothiophene90
25-IodouracilIronAcetic AcidWater/EthanolRefluxUracil85
33-IodopyridineTinHydrochloric AcidEthanol70Pyridine82

These analogous transformations indicate that the reductive deiodination of this compound to thieno[2,3-d]pyrimidin-4(3H)-one is a feasible and high-yielding process. The choice of method would depend on the compatibility of other functional groups present in the molecule and the desired reaction conditions.

Spectroscopic and Structural Characterization of 6 Iodothieno 2,3 D Pyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms within a molecule. For a compound like 6-iodothieno[2,3-d]pyrimidin-4(3H)-one, ¹H, ¹³C, and two-dimensional NMR experiments are essential for complete structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The structure of this compound contains three distinct protons: one on the pyrimidine (B1678525) ring (H-2), one on the thiophene (B33073) ring (H-5), and one amide proton (N3-H).

Based on data from the unsubstituted thieno[2,3-d]pyrimidin-4-one and its derivatives, the expected chemical shifts (δ) can be predicted. researchgate.netmdpi.com

H-2 Proton: This proton is part of the electron-deficient pyrimidine ring and is expected to appear as a sharp singlet in the downfield region, typically around δ 8.0-8.5 ppm.

H-5 Proton: This proton is on the thiophene ring. In the parent compound, the H-5 and H-6 protons appear as doublets due to mutual coupling. researchgate.net With the substitution of iodine at the C-6 position, the coupling is eliminated, and the H-5 proton is expected to appear as a singlet. Its chemical shift would be influenced by the neighboring sulfur atom and the iodine at C-6, likely appearing in the δ 7.5-8.0 ppm range.

N3-H Proton: The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and is exchangeable with deuterium (B1214612) oxide (D₂O). It is expected to be significantly deshielded and appear far downfield, often greater than δ 12.0 ppm. ijper.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.0 - 8.5Singlet (s)
H-57.5 - 8.0Singlet (s)
N3-H> 12.0Broad Singlet (br s)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). The structure of this compound has eight unique carbon atoms.

The predicted chemical shifts are based on general values for heterocyclic and aromatic systems and data from analogous compounds. mdpi.comoregonstate.edulibretexts.org

Carbonyl Carbon (C-4): As a carbonyl carbon in an amide-like system, C-4 is expected to be the most downfield signal, typically in the range of δ 155-165 ppm.

Pyrimidine and Thiophene Carbons: The remaining carbons of the fused ring system (C-2, C-4a, C-5, C-7, C-7a) are expected to resonate in the aromatic region (δ 110-155 ppm).

Iodinated Carbon (C-6): The carbon atom directly attached to the iodine (C-6) is subject to the "heavy atom effect," which induces significant shielding. Consequently, its signal is expected to be shifted considerably upfield compared to the corresponding carbon in the non-halogenated parent compound, likely appearing in the δ 80-95 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentHybridizationPredicted Chemical Shift (δ, ppm)
C-2sp²145 - 155
C-4sp² (C=O)155 - 165
C-4asp²148 - 158
C-5sp²120 - 130
C-6sp²80 - 95
C-7sp²125 - 135
C-7asp²160 - 170

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound itself, where all aromatic protons are predicted to be singlets, a COSY spectrum would show no cross-peaks between them, confirming their isolated nature. It would be highly valuable for substituted derivatives where new coupling networks are introduced.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is essential for unambiguously assigning the protonated carbons. For this molecule, an HSQC spectrum would show a correlation cross-peak between the ¹H signal at δ ~8.2 ppm and the ¹³C signal of C-2, and another between the ¹H signal at δ ~7.7 ppm and the ¹³C signal of C-5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. This allows for the assignment of non-protonated (quaternary) carbons. Expected key correlations would include:

H-2 to C-4 and C-7a .

H-5 to C-7 and C-4 .

N3-H to C-2 , C-4 , and C-4a . These long-range correlations would provide definitive proof of the thieno[2,3-d]pyrimidine (B153573) ring structure and the positions of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of a compound. The molecular formula for this compound is C₆H₃IN₂OS. The calculated monoisotopic mass is 277.9045 u. An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental composition.

Table 3: Calculated Exact Mass for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)
C₆H₃IN₂OS[M+H]⁺278.9123

LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is used to assess the purity of the compound and to analyze its fragmentation pattern upon ionization (e.g., by electron impact or electrospray ionization). The fragmentation of the thieno[2,3-d]pyrimidine core is influenced by its stable, fused aromatic nature. sapub.orgresearchgate.net

A plausible fragmentation pathway for this compound would likely involve:

Formation of the molecular ion [M]⁺• at m/z 278.

Loss of an iodine radical (•I): This is a common fragmentation for iodo-aromatic compounds, leading to a prominent fragment ion [M-I]⁺ at m/z 151.

Retro-Diels-Alder (RDA) type fragmentation: The pyrimidinone ring can undergo cleavage with the loss of isocyanic acid (HNCO), resulting in a fragment ion [M-HNCO]⁺• at m/z 235.

Loss of Carbon Monoxide: Fragmentation of the pyrimidinone ring can also proceed via the loss of a CO molecule from the molecular ion, giving a fragment at m/z 250.

Further fragmentation of these primary ions would lead to smaller fragments corresponding to the breakdown of the thiophene ring. arkat-usa.org

Table 4: Predicted Key Mass Fragments for this compound

Predicted Fragment IonProposed Loss from Molecular IonPredicted m/z
[C₆H₃IN₂OS]⁺•M⁺•278
[C₆H₃N₂OS]⁺M - I151
[C₅H₂INS]⁺•M - HNCO235
[C₅H₃IN₂S]⁺•M - CO250

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. For the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, IR spectroscopy is instrumental in confirming the presence of key structural features, particularly the N-H group of the pyrimidinone ring and the carbonyl (C=O) group.

The IR spectra of thieno[2,3-d]pyrimidin-4(3H)-one derivatives consistently display characteristic absorption bands that signify their core structure. The N-H stretching vibration typically appears as a broad band in the region of 3100-3300 cm⁻¹, which is indicative of hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration is one of the most intense and easily identifiable peaks, generally observed in the 1650-1680 cm⁻¹ range. nih.govelmergib.edu.ly The precise position of this peak can be influenced by substitution and intermolecular interactions.

Other significant absorptions include those for C=N and C=C bond stretching within the fused heterocyclic ring system, which are typically found in the 1550-1620 cm⁻¹ region. nih.govmdpi.com For instance, studies on compounds like 5,6,7,8-Tetrahydro-3H-benzo nih.govelmergib.edu.lythieno[2,3-d]pyrimidin-4-one show a distinct C=O peak at 1658 cm⁻¹ and an N-H stretch at 3157 cm⁻¹. nih.gov Similarly, 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo nih.govelmergib.edu.lythieno[2,3-d]pyrimidin-4-one exhibits its carbonyl absorption at 1672 cm⁻¹. nih.gov These values provide a reliable diagnostic fingerprint for the thieno[2,3-d]pyrimidin-4(3H)-one core structure.

The table below summarizes typical IR absorption bands for functional groups in thieno[2,3-d]pyrimidin-4(3H)-one derivatives based on reported data.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
N-HStretch3100 - 3300 nih.gov
C=OStretch1650 - 1680 nih.govelmergib.edu.ly
C=N / C=CStretch1550 - 1620 nih.govmdpi.com
C-H (aromatic)Stretch~3000 - 3100 nih.gov

X-ray Crystallography for Solid-State Structure Determination

Studies on derivatives have shown that the thienopyrimidine ring system is generally planar. nih.gov For example, the crystal structure of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo nih.govelmergib.edu.lythieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide revealed a triclinic crystal system with a P-1 space group. mdpi.com Similarly, 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one was found to crystallize in a monoclinic system. nih.gov

A key feature observed in the crystal structures of these compounds is the formation of intermolecular hydrogen bonds. The N-H group of the pyrimidinone ring often acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of dimeric structures or extended networks. researchgate.net These interactions, along with π–π stacking between the aromatic rings of adjacent molecules, play a crucial role in stabilizing the crystal lattice. nih.gov For instance, in the crystal packing of 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one, π–π stacking interactions were observed with a centroid–centroid distance of 3.530 Å. nih.gov

The crystallographic data for selected thieno[2,3-d]pyrimidine derivatives are presented in the table below.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo nih.govelmergib.edu.lythieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazideTriclinicP-1a = 5.5257 Å, b = 10.9956 Å, c = 15.4836 Å, α = 95.881°, β = 100.164°, γ = 92.139° mdpi.com
3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-oneMonoclinicP2₁/ca = 8.027 Å, b = 10.706 Å, c = 10.907 Å, β = 97.333° nih.gov

These structural insights are vital for rational drug design, as the solid-state conformation and intermolecular interactions can influence properties such as solubility and receptor binding affinity.

Theoretical and Computational Investigations of 6 Iodothieno 2,3 D Pyrimidin 4 3h One

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic properties and reactivity of a molecule. These ab initio methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Electronic Structure

Key electronic properties such as total energy, dipole moment, and charge distribution on each atom (e.g., Mulliken or Natural Bond Orbital charges) would also be computed. This data is crucial for understanding the molecule's polarity and the nature of its constituent chemical bonds. For instance, DFT calculations on various pyrimidine (B1678525) derivatives have been used to explore their electronic properties and potential as nano-biomaterials. ekb.eg

Illustrative Data Table: Calculated Geometric and Electronic Properties of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one (Note: The following data is hypothetical and serves as an example of what would be obtained from DFT calculations.)

ParameterCalculated ValueUnit
Total Energy-1500.1234Hartrees
Dipole Moment3.45Debye
C-I Bond Length2.10Ångström (Å)
C=O Bond Length1.23Ångström (Å)
N-H Bond Length1.01Ångström (Å)
Thiophene (B33073) Ring Planarity0.005RMSD (Å)
Pyrimidine Ring Planarity0.008RMSD (Å)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

For this compound, analysis of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack. The electron density distribution of the HOMO would likely be concentrated on the electron-rich thiophene ring and the pyrimidinone oxygen, while the LUMO might be distributed across the pyrimidine ring and the iodine atom. In studies of related thieno[2,3-d]pyrimidine (B153573) derivatives, the HOMO and LUMO energy gaps have been calculated to understand the reactivity of the molecules. researchgate.net

Illustrative Data Table: Frontier Orbital Energies of this compound (Note: The following data is hypothetical and serves as an example of what would be obtained from frontier molecular orbital analysis.)

OrbitalEnergy
HOMO-6.5 eV
LUMO-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential near the N-H proton. The iodine atom, due to the "sigma-hole" phenomenon, could present a region of positive electrostatic potential along the C-I bond axis, making it a potential site for halogen bonding interactions. researchgate.netresearchgate.netrsc.org MEP analysis is a common technique used to understand the reactive sites of heterocyclic drug candidates. ijrei.commdpi.com

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction rates, helping to identify the most plausible mechanism.

For this compound, computational methods could elucidate the mechanisms of its synthesis, such as the cyclization steps leading to the formation of the thienopyrimidine core. nih.govnih.gov For example, DFT calculations could be used to model the transition states involved in the iodination of the thieno[2,3-d]pyrimidin-4(3H)-one precursor. Such studies have been performed for the synthesis of related pyrido[2,3-d]pyrimidines to understand the reaction mechanism and identify the rate-determining step.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are typically performed on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, often in a simulated biological environment (e.g., in water or a lipid bilayer). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative stabilities.

For this compound, MD simulations could be used to study its conformational flexibility, particularly if substituents were added to the core structure. The simulations would reveal the most stable conformations of the molecule in solution and how it interacts with solvent molecules. In studies of other thienopyrimidine derivatives, MD simulations have been used to assess the stability of the compound when bound to a biological target, by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). ekb.egresearchgate.net

In Silico Modeling for Predicting Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a specific protein target.

The process involves placing the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable binding interaction. Molecular docking studies on various thienopyrimidine derivatives have been performed to predict their binding affinity for specific enzymes, such as kinases, and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govbohrium.commdpi.commdpi.com For this compound, docking studies could be used to screen for potential biological targets and to guide the design of more potent derivatives. The iodine atom, for instance, could participate in halogen bonding with an electron-rich atom in the protein's binding site.

Illustrative Data Table: Results of a Hypothetical Docking Study of this compound with a Kinase Target (Note: The following data is hypothetical and serves as an example of what would be obtained from a molecular docking study.)

ParameterValue/Description
Protein TargetExample Kinase (PDB ID: XXXX)
Binding Affinity (Score)-8.5 kcal/mol
Key Interacting ResiduesLEU83, VAL91, ALA146, LYS67
Hydrogen BondsN-H with backbone C=O of LEU83; C=O with backbone N-H of LEU83
Halogen BondC-I with backbone C=O of VAL91
Hydrophobic InteractionsThiophene ring with ALA146

Role of 6 Iodothieno 2,3 D Pyrimidin 4 3h One As a Key Synthetic Intermediate and Building Block

Construction of Advanced Polycyclic Heterocyclic Systems

The C-I bond in 6-iodothieno[2,3-d]pyrimidin-4(3H)-one serves as a key reactive site for the construction of more complex, fused, and multi-annulated heterocyclic systems. Palladium-catalyzed cross-coupling reactions are the primary tools for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The analogous reactivity of 6-bromo- and 4-chloro-thienopyrimidines is well-documented, providing a strong basis for the synthetic potential of the 6-iodo derivative. nih.govresearchgate.net

Key cross-coupling reactions utilized for this purpose include:

Suzuki-Miyaura Coupling: This reaction pairs the halo-thienopyrimidine with a variety of boronic acids or esters to form C-C bonds. This method is highly effective for introducing aryl and heteroaryl substituents at the 6-position, leading to the synthesis of diverse biaryl and hetero-biaryl structures. nih.govacademie-sciences.fr For example, the reaction of a 6-halothienopyrimidine with various (hetero)arylboronic acids can yield a library of 6-substituted analogs. nih.gov

Sonogashira Coupling: This coupling reaction with terminal alkynes introduces an alkynyl moiety, a versatile functional group that can undergo further transformations such as cyclizations to form new rings. nih.govnih.gov This approach has been used to construct fused polycyclic systems by reacting halo-pyrimidines with terminal alkynes, followed by intramolecular cyclization. researchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the iodo-thienopyrimidine with a wide range of primary and secondary amines, including anilines and cyclic amines. nih.govnih.gov This reaction is instrumental in creating derivatives with amino-linkages, which are common motifs in biologically active molecules. nih.gov

The strategic application of these reactions allows chemists to systematically build molecular complexity, fusing new rings onto the thieno[2,3-d]pyrimidine (B153573) core or linking it to other complex heterocyclic systems.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting LinkagePotential Product Class
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ / Base (e.g., K₂CO₃)C-C (Aryl/Heteroaryl)6-Arylthieno[2,3-d]pyrimidines
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)C-C (Alkynyl)6-Alkynylthieno[2,3-d]pyrimidines
Buchwald-HartwigAmine (R¹R²NH)Pd Catalyst / Phosphine (B1218219) Ligand / BaseC-N6-Aminothieno[2,3-d]pyrimidines
Table 1: Common Cross-Coupling Reactions for Functionalizing this compound.

Development of Functionalized Materials and Probes

The thieno[2,3-d]pyrimidine core, due to its planar, electron-rich heterocyclic nature, is an attractive scaffold for the development of functional organic materials and molecular probes. Its structural similarity to purine (B94841) nucleobases has been exploited to create fluorescent analogs for biological applications. nih.gov

By utilizing the reactive 6-iodo position, various functionalities can be appended to tune the photophysical and electronic properties of the molecule. For instance, a related thieno[3,4-d]pyrimidine (B1628787) core has been successfully developed into a highly emissive nucleobase analog. nih.gov This fluorescent nucleoside was enzymatically incorporated into RNA oligonucleotides, which then served as sensitive probes capable of detecting single nucleotide polymorphisms (SNPs) by reporting on changes in their microenvironment upon hybridization with DNA. nih.gov The introduction of fluorophores or chromophores at the 6-position of the thieno[2,3-d]pyrimidine scaffold via cross-coupling reactions could similarly lead to the creation of novel fluorescent probes for detecting specific biological targets or sensing environmental changes.

Precursor for N-Heterocyclic Carbene Complexes

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. While the most common NHCs are based on five-membered rings like imidazole, research into expanded ring systems is ongoing.

The use of this compound as a direct precursor for NHC ligands is not a widely reported application. The typical synthesis of an NHC involves the formation of an azolium salt precursor, which is subsequently deprotonated to generate the carbene. While one could envision a multi-step sequence where the iodo group is replaced by a group that could participate in the formation of an adjacent imidazolium (B1220033) or similar ring, this is an underexplored area for the thieno[2,3-d]pyrimidine scaffold. The inherent structure of the pyrimidinone ring does not lend itself to direct deprotonation to form a stable carbene in the same manner as an imidazolium salt. Therefore, while theoretically possible through extensive synthetic modification, it is not a current, established role for this specific building block.

Scaffold for Combinatorial Chemistry and Library Synthesis

The robust and reliable nature of palladium-catalyzed cross-coupling reactions makes this compound an ideal scaffold for combinatorial chemistry and the synthesis of large compound libraries. researchgate.netresearchgate.net The ability to introduce a wide array of chemical functionalities at a specific position (C-6) allows for the rapid generation of thousands of distinct analogs from a single, common intermediate. researchgate.net

This approach is particularly valuable in drug discovery, where the synthesis of large, diverse libraries is crucial for screening against biological targets. Researchers have described the thienopyrimidine scaffold as "perfectly suited for combinatorial library generation because it has a rigid core that possesses up to four sites for the incorporation of diversity". researchgate.net The synthesis of a library of thienopyrimidine-based kinase inhibitors has been accomplished using a 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) precursor, highlighting the utility of a halogen at this position. researchgate.net By employing parallel synthesis techniques, a diverse set of building blocks (e.g., boronic acids, amines, alkynes) can be reacted with the 6-iodo core to quickly assemble a large matrix of compounds for high-throughput screening. researchgate.net This strategy accelerates the discovery of new therapeutic agents by systematically exploring the structure-activity relationship (SAR) around the thieno[2,3-d]pyrimidine core. nih.gov

Compound Name
This compound
6-bromo-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one
6-bromo-4-chlorothieno[2,3-d]pyrimidine
2,4,6-trihalogenopyrido[2,3-d]pyrimidine
thieno[3,4-d]pyrimidine
Methyl 3-aminothiophene-4-carboxylate hydrochloride
1-O-acetyl-2,3,5-tri-O-Bz-ribofuranoside
Table 2: List of Compounds Mentioned in the Article.

Structure Activity Relationship Sar Studies on Thienopyrimidinone Derivatives General Principles

Influence of Substituent Effects on Molecular Recognition and Interactions

The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. These substituents modulate the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its ability to bind to a specific biological target. Key positions for substitution include the C-2, N-3, C-4, C-5, and C-6 positions, each offering a unique vector for structural modification and interaction with target proteins.

Impact of Halogenation at C-6 Position

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and modulate the physicochemical properties of a drug candidate. The introduction of a halogen atom, such as iodine, at the C-6 position of the thieno[2,3-d]pyrimidin-4(3H)-one ring can significantly influence its interaction profile. While direct experimental data on the biological activity of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one is limited in publicly available literature, the principles of medicinal chemistry and studies on related halogenated compounds provide a strong basis for understanding its potential effects.

The iodine atom is the largest and most polarizable of the stable halogens. Its introduction at the C-6 position can lead to several effects:

Steric Influence : The bulky iodine atom can provide a steric hindrance that may either be favorable or unfavorable for binding, depending on the topology of the target's binding site. It can help in orienting the molecule within the active site to achieve optimal interactions.

Electronic Effects : Iodine is an electron-withdrawing group via induction, which can alter the electron density of the thienopyrimidine ring system. This can affect the pKa of the molecule and the strength of hydrogen bonds formed by the pyrimidinone moiety.

Hydrophobicity : The iodine substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Halogen Bonding : A key interaction that iodine can participate in is halogen bonding. This is a non-covalent interaction where the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom in the binding site of a protein. acs.org This directional interaction can significantly contribute to the binding affinity and selectivity of the ligand. acs.org

A study on a related compound, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, highlights the utility of an iodo-substituent on the thiophene (B33073) ring as a handle for further chemical modifications, in this case, the attachment of arylthiols at the 5-position. nih.gov This demonstrates the synthetic accessibility of such iodinated intermediates for creating diverse chemical libraries for SAR studies.

Table 1: Physicochemical Properties of Halogens and Their Potential Impact on Molecular Interactions

Halogenvan der Waals Radius (Å)Polarizability (ų)Electronegativity (Pauling Scale)Potential for Halogen Bonding
Fluorine (F)1.470.563.98Weak
Chlorine (Cl)1.752.183.16Moderate
Bromine (Br)1.853.052.96Strong
Iodine (I) 1.98 4.7 2.66 Very Strong

This table provides a general overview of halogen properties relevant to drug design.

Role of Other Substituents (e.g., C-2, N-3, C-4, C-5) on Interaction Profiles

C-2 Position : The C-2 position is frequently substituted to modulate activity. For instance, in a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, variations at this position led to significant differences in anticancer activity. nih.gov Small alkyl or aryl groups can be introduced to probe for specific interactions within the target's binding pocket.

N-3 Position : The N-3 position of the pyrimidinone ring is often a site for substitution to improve pharmacokinetic properties or to introduce additional interaction points. In a series of ROCK inhibitors with a thieno[2,3-d]pyrimidin-4(3H)-one core, substituents at the N-3 position were crucial for potency. nih.gov For example, a 3-(3-methoxybenzyl) group was found to be highly favorable. nih.gov

C-4 Position : The carbonyl group at the C-4 position is a key hydrogen bond acceptor. Modifications that alter its hydrogen bonding capacity, such as thionation to a thiocarbonyl, can drastically change the biological activity profile.

Table 2: Examples of Substituent Effects in Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Position of SubstitutionExample of SubstituentObserved Effect on Biological ActivityReference
C-2Aryl groupsModulation of anticancer activity nih.gov
N-3Substituted benzyl (B1604629) groupsCrucial for ROCK inhibition potency nih.gov
C-5, C-6Methyl groupsInfluence on COX-2 inhibition ijper.org

This table illustrates the general principles of how substituents at various positions can influence the biological activity of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Conformational Flexibility and Ligand-Target Binding Hypotheses

The thieno[2,3-d]pyrimidin-4(3H)-one ring system is a relatively planar and rigid scaffold. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. However, the substituents at various positions introduce degrees of conformational flexibility that can be critical for achieving the optimal binding pose.

Ligand-target binding hypotheses are often developed through molecular modeling and docking studies, which predict how a ligand might fit into the active site of a protein. For the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a common binding mode involves the pyrimidinone ring forming hydrogen bonds with the protein backbone, mimicking the interactions of the adenine (B156593) ring of ATP in kinase binding sites.

In the context of this compound, a plausible binding hypothesis would involve:

Hydrogen bonding from the N-3 proton and the C-4 carbonyl group to key residues in the active site.

The iodine atom at C-6 forming a halogen bond with a Lewis basic residue (e.g., the backbone carbonyl of an amino acid) in a specific hydrophobic pocket.

The thiophene ring participating in π-stacking or van der Waals interactions with aromatic or aliphatic residues.

The X-ray crystal structure of a related 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivative in complex with dihydrofolate reductase (DHFR) revealed that the thieno[2,3-d]pyrimidine (B153573) ring binds in a "folate" mode, providing a concrete example of how this scaffold can orient itself within an enzyme active site. nih.gov

Biophysical and Biochemical Methods for Elucidating Structure-Mechanism Linkages

A variety of biophysical and biochemical methods are employed to understand the relationship between the structure of a thienopyrimidinone derivative and its mechanism of action at a molecular level.

Biochemical Assays : These are fundamental for determining the biological activity of a compound. For enzyme inhibitors, these assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). For instance, the inhibitory activity of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives against COX-1 and COX-2 was determined using in vitro enzyme inhibition assays. ijper.org Cell-based assays, such as proliferation assays, are used to assess the compound's effect in a more biologically relevant context. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC is a powerful technique for characterizing the thermodynamics of ligand binding. nicoyalife.comnih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nicoyalife.comnih.gov For a compound like this compound, ITC could be used to quantify the contribution of the iodine atom to the binding affinity and to understand the thermodynamic driving forces of the interaction. Studies on halogenated benzotriazoles binding to protein kinase CK2 have successfully utilized ITC to dissect the thermodynamics of these interactions. nih.gov

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique for studying biomolecular interactions in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to a target immobilized on a sensor surface, from which the binding affinity (Kd) can be calculated. nicoyalife.com SPR would be valuable for studying the binding kinetics of this compound to its target protein, revealing how quickly the complex forms and how long it persists.

X-ray Crystallography : This technique provides a high-resolution, three-dimensional structure of a ligand bound to its target protein. nih.gov This information is invaluable for understanding the precise molecular interactions, including hydrogen bonds, hydrophobic interactions, and, importantly for this compound, halogen bonds. The crystal structure of a ligand-protein complex can confirm or refute binding hypotheses generated from molecular modeling and provide a solid foundation for further structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to study ligand-protein interactions in solution. It can provide information on which parts of the ligand and the protein are involved in the interaction and can also be used to determine the structure of the complex.

By integrating the data from these various methods, a comprehensive picture of the structure-mechanism linkage for thienopyrimidinone derivatives can be developed, guiding the rational design of new and improved therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 6-iodothieno[2,3-d]pyrimidin-4(3H)-one derivatives?

A widely used method involves POCl₃-catalyzed cyclization of 2-amino-4,5-substituted thiophene-3-carbonitriles with aliphatic acids under solvent-free conditions, either via conventional heating or microwave irradiation. This approach offers high yields and avoids complex purification steps . Alternative routes include Vilsmeier-Haack reagent (DMF-POCl₃) -mediated synthesis, enabling room-temperature condensation followed by reflux to achieve thieno[2,3-d]pyrimidin-4(3H)-one scaffolds . For iodinated derivatives, condensation of 3-iodoaniline with thiourea and ethyl acetoacetate under acidic conditions is a key precursor step .

Q. Which spectroscopic and analytical techniques are critical for characterizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

Structural validation relies on FTIR (to confirm functional groups like C=O and C-S), ¹H/¹³C NMR (to resolve substituent positions and ring protons), and mass spectrometry (for molecular weight confirmation). Elemental analysis ensures purity. For example, derivatives in the 5,6-dimethyl series showed characteristic NMR shifts at δ 2.3–2.5 ppm for methyl groups and δ 7.8–8.2 ppm for aromatic protons . Advanced derivatives may require X-ray crystallography to resolve stereochemistry .

Q. How are thieno[2,3-d]pyrimidin-4(3H)-one derivatives screened for antimicrobial activity?

Standard protocols involve in vitro assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacterial strains, alongside fungal species (Candida albicans, Aspergillus niger). Compounds are compared to reference drugs like streptomycin (antibacterial) and amphotericin B (antifungal). For example, derivatives with electron-withdrawing substituents (e.g., Cl, CF₃) at the 2-position exhibited enhanced activity due to improved membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for COX-2 inhibition?

SAR studies reveal that 5,6-dimethyl substitution on the thiophene ring enhances COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket. For instance, compound 7 (2-amino-5,6-dimethyl derivative) showed a COX-2 IC₅₀ of 0.8 μM, compared to 12.3 μM for COX-1. Introducing bulky groups (e.g., benzylamino at C2) further improves potency by stabilizing hydrogen bonds with Arg120 and Tyr355 residues .

Q. What strategies are employed to resolve contradictions in biological activity data across different derivatives?

Discrepancies in activity (e.g., weak vs. potent antimicrobial effects) often arise from substituent electronic effects or solubility limitations . For example, methyl groups at C5/C6 enhance lipophilicity but may reduce solubility, limiting bioavailability. Computational tools like molecular docking and QSAR modeling help rationalize these effects. Derivatives with polar substituents (e.g., -OH, -NH₂) at C2 showed improved water solubility but reduced membrane permeability, explaining variable efficacy .

Q. How can molecular hybridization improve the design of thieno[2,3-d]pyrimidin-4(3H)-one-based VEGFR-2 inhibitors?

Hybridizing the thieno[2,3-d]pyrimidin-4(3H)-one core with 1,3,4-oxadiazol spacers and hydrophobic tails (e.g., arylalkyl groups) creates multi-target inhibitors. The core occupies the hinge region of VEGFR-2, while the oxadiazol linker interacts with the DFG motif. For example, compound 4g (with a 2,4-dihydroxybenzene tail) demonstrated a 70% inhibition rate at 10 μM, attributed to π-π stacking with Phe1047 and hydrogen bonding with Glu885 .

Q. What role do computational methods play in predicting the anti-tyrosinase activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

Molecular docking and MD simulations identify key interactions with tyrosinase’s active site. For instance, 2-substituted derivatives with -OH groups form hydrogen bonds with His263 and coordinate with Cu²⁺ ions in the enzyme’s binuclear center. Lead compound 4g (2,4-dihydroxybenzene-substituted) showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 1.2 μM .

Methodological Considerations

Q. How to optimize reaction conditions for microwave-assisted synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 min at 150°C) while improving yields by 15–20%. Key parameters include power settings (300–500 W) and solvent choice (e.g., ethanol for polar intermediates). For example, microwave synthesis of 2-(pyridin-2-yl) derivatives achieved 85–92% yields compared to 60–75% via conventional heating .

Q. What are the challenges in scaling up thieno[2,3-d]pyrimidin-4(3H)-one synthesis for preclinical studies?

Scaling up POCl₃-mediated reactions requires strict moisture control and waste management due to HCl gas release. Batch processes may suffer from inhomogeneous heating, necessitating flow chemistry setups. Purification of iodinated derivatives often requires column chromatography with silica gel (hexane:ethyl acetate gradients) .

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